molecular formula C8H16N2O2 B7500751 2-acetamido-N-tert-butylacetamide

2-acetamido-N-tert-butylacetamide

Cat. No. B7500751
M. Wt: 172.22 g/mol
InChI Key: UXMRTOCVCMIREV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-acetamido-N-tert-butylacetamide, also known as N-tert-butylacetyl-2-aminobenzamide (NATA), is a small molecule compound that has been used in various scientific research studies due to its unique properties. NATA has been widely studied for its potential applications in drug discovery, as well as its ability to modulate biological pathways.

Mechanism of Action

NATA exerts its effects by binding to the active site of enzymes and inhibiting their activity. It has been shown to specifically target the catalytic domain of histone deacetylases, which are involved in the regulation of gene expression. By inhibiting histone deacetylases, NATA can modulate the expression of genes involved in various biological processes, including cell cycle regulation, apoptosis, and DNA repair.
Biochemical and Physiological Effects:
NATA has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. NATA has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, NATA has been shown to modulate cellular metabolism by regulating the activity of enzymes involved in energy production.

Advantages and Limitations for Lab Experiments

One of the main advantages of using NATA in lab experiments is its high potency and specificity. NATA has been shown to inhibit the activity of enzymes at low concentrations, making it a useful tool for studying the role of specific enzymes in biological pathways. However, one limitation of using NATA is its potential toxicity at high concentrations. Careful dosing and monitoring is necessary to ensure that NATA does not cause unintended effects in experimental systems.

Future Directions

There are several potential future directions for research on NATA. One area of interest is the development of NATA-based drugs for the treatment of cancer and other diseases. Another potential direction is the use of NATA as a tool for studying the role of histone deacetylases and other enzymes in biological pathways. Additionally, further research is needed to fully understand the biochemical and physiological effects of NATA and its potential applications in medicine and biotechnology.

Synthesis Methods

NATA can be synthesized through a multi-step process involving the reaction of tert-butylacetic acid with 2-aminobenzamide. The resulting intermediate can then be acetylated with acetic anhydride to yield NATA. This synthesis method has been optimized to produce high yields of NATA with good purity and can be easily scaled up for larger quantities.

Scientific Research Applications

NATA has been widely studied for its potential applications in drug discovery. It has been shown to inhibit the activity of various enzymes, including histone deacetylases and sirtuins, which play important roles in the regulation of gene expression and cellular metabolism. NATA has also been shown to have anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new drugs.

properties

IUPAC Name

2-acetamido-N-tert-butylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2/c1-6(11)9-5-7(12)10-8(2,3)4/h5H2,1-4H3,(H,9,11)(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXMRTOCVCMIREV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC(=O)NC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-acetamido-N-tert-butylacetamide

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